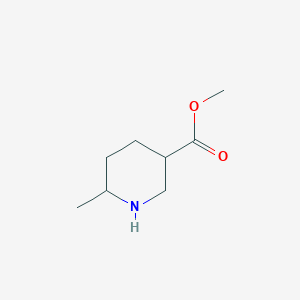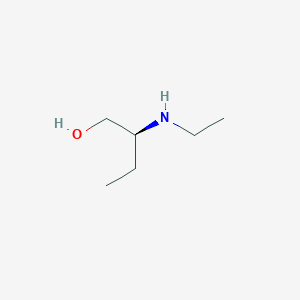![molecular formula C12H18N4O2S B1438444 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1105190-48-4](/img/structure/B1438444.png)
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Descripción general
Descripción
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound belonging to the thienopyrazole class. It exhibits a unique structure characterized by the fusion of a thiophene ring with a pyrazole ring, along with an acetamide group and a tetrahydrofuran moiety. This compound has gained interest in various fields of research due to its potential biological and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves multi-step procedures:
Formation of the Thienopyrazole Core: The synthesis begins with the construction of the thienopyrazole core, typically achieved through the reaction of 2-aminothiophene with hydrazine derivatives under acidic or basic conditions.
Introduction of the Acetamide Group: The core structure undergoes acylation using acetic anhydride or acyl chlorides to introduce the acetamide group.
Attachment of the Tetrahydrofuran Moiety: Finally, the functionalization with tetrahydrofuran is accomplished through nucleophilic substitution reactions involving a suitable halide precursor.
Industrial Production Methods
Industrial production may involve optimized processes to enhance yield and reduce by-products. Key steps include:
Efficient Catalysts: Utilization of catalysts to improve reaction efficiency.
Optimized Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice.
Purification Techniques: Advanced techniques such as crystallization, distillation, or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, typically with reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to various oxidation states.
Reduction: Reduction processes involving hydrogenation or reducing agents such as sodium borohydride can be employed to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic agents.
Major Products
The major products vary depending on the reaction conditions, but notable examples include oxidized derivatives, reduced compounds, and various substituted analogs with altered pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a valuable intermediate in the synthesis of more complex molecules. Its unique structure serves as a scaffold for developing new compounds with enhanced properties.
Biology
In biological research, this compound is used to study enzyme inhibition, receptor binding, and cellular pathways. Its potential to interact with various biological targets makes it an essential tool for understanding molecular mechanisms.
Medicine
The compound is investigated for its potential therapeutic applications. It shows promise in targeting specific diseases due to its ability to modulate biological pathways. Research focuses on its potential use in treatments for cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound finds applications in the development of novel materials, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it suitable for various industrial processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and proteins. Its mechanism of action involves:
Binding to Enzyme Active Sites: Inhibiting enzyme activity by occupying the active site.
Receptor Modulation: Altering receptor function through competitive or allosteric interactions.
Pathway Inhibition: Disrupting key biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Compared to other thienopyrazole derivatives, 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide stands out due to its unique substitution pattern and functional groups. Similar compounds include:
2-(3-Amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-acetamide: Lacks the tetrahydrofuran moiety, resulting in different chemical properties.
N-(tetrahydrofuran-2-ylmethyl)-2-(4H-thieno[3,4-c]pyrazol-2(6H)-yl)-acetamide: Lacks the amino group, altering its biological activity.
Propiedades
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c13-12-9-6-19-7-10(9)15-16(12)5-11(17)14-4-8-2-1-3-18-8/h8H,1-7,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQOUGIOKSBADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)









